1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid 1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15863743
InChI: InChI=1S/C12H17N3O3/c1-2-9-7-10(16)14-12(13-9)15-5-3-8(4-6-15)11(17)18/h7-8H,2-6H2,1H3,(H,17,18)(H,13,14,16)
SMILES:
Molecular Formula: C12H17N3O3
Molecular Weight: 251.28 g/mol

1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC15863743

Molecular Formula: C12H17N3O3

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid -

Specification

Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
IUPAC Name 1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C12H17N3O3/c1-2-9-7-10(16)14-12(13-9)15-5-3-8(4-6-15)11(17)18/h7-8H,2-6H2,1H3,(H,17,18)(H,13,14,16)
Standard InChI Key XBSVVTCVRCNUFG-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)NC(=N1)N2CCC(CC2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrimidine ring substituted at the 2-position with a piperidine moiety and at the 4-position with an ethyl group. The pyrimidine ring exists in a 6-keto tautomeric form, while the piperidine ring is substituted at the 4-position with a carboxylic acid group. The molecular formula is C₁₂H₁₇N₃O₃, with a molecular weight of 251.28 g/mol .

The SMILES notation (CCc1cc(=O)[nH]c(N2CCC(C(=O)O)CC2)n1) clarifies the connectivity: the ethyl group (CC) attaches to the pyrimidine’s 4-position, the keto group (=O) resides at the 6-position, and the piperidine ring links via its nitrogen to the pyrimidine’s 2-position .

Physicochemical Characteristics

While experimental data on melting point, boiling point, and density are unavailable, the carboxylic acid group confers moderate polarity, suggesting solubility in polar solvents like water or ethanol under basic conditions. The logP value, though unmeasured, is estimated to be low due to the ionizable carboxylic acid, impacting its pharmacokinetic profile .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Pyrimidine Ring Formation: Condensation of ethyl acetoacetate with urea or thiourea derivatives to generate the 6-oxo-1,6-dihydropyrimidine scaffold.

  • Piperidine Substitution: Nucleophilic aromatic substitution at the pyrimidine’s 2-position using a piperidine derivative.

  • Carboxylic Acid Functionalization: Introduction of the carboxylic acid group via hydrolysis of a nitrile or ester precursor .

Industrial Production

AK Scientific (CAS 1707372-74-4) produces a closely related analog with an additional methyl group, employing Good Manufacturing Practice (GMP) standards. Their product, with ≥95% purity, is stored at 2–8°C to ensure stability .

Biological Activity and Applications

Research Applications

The compound serves as:

  • Building Block: For synthesizing larger molecules in drug discovery.

  • Metal Chelator: The carboxylic acid and pyrimidine keto group may coordinate transition metals, useful in catalysis .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey DifferencesBiological Activity
1-(1,4,5-Trimethyl-6-oxo-pyrimidin-2-yl)piperidine-3-carboxylic acidC₁₃H₁₉N₃O₃Additional methyl groupsEnhanced metabolic stability
1-(4-Methyl-6-oxo-pyrimidin-2-yl)piperidineC₁₀H₁₅N₃OLacks carboxylic acid groupReduced solubility
1-(5-Chloro-6-oxo-pyridazin-1-yl)piperidineC₉H₁₁ClN₄OChlorine substituentIncreased electrophilicity

The ethyl group in 1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid balances lipophilicity and steric bulk, optimizing membrane permeability compared to methyl or chloro analogs .

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